molecular formula C10H11BrMgO3 B6287714 magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide CAS No. 738580-46-6

magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide

Cat. No.: B6287714
CAS No.: 738580-46-6
M. Wt: 283.40 g/mol
InChI Key: RAAOXUZFUIOOSM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide is a complex organic compound that features a magnesium ion coordinated with a bromide ion and an organic ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide typically involves the reaction of 2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane with a magnesium source in the presence of a bromide ion. Common reagents include magnesium bromide and an appropriate solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced species.

    Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, cyanides, or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide can be used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology

In biological research, this compound might be used as a tool to study the effects of magnesium coordination on biological systems.

Medicine

Potential medicinal applications could include the development of new drugs or therapeutic agents that leverage the unique properties of the compound.

Industry

In industry, the compound could be used in the production of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide exerts its effects involves the coordination of the magnesium ion with the organic ligand and bromide ion. This coordination can influence the reactivity and stability of the compound, as well as its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Magnesium bromide: A simpler compound that lacks the organic ligand.

    2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane: The organic ligand without the magnesium and bromide ions.

    Magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;chloride: A similar compound where the bromide ion is replaced with a chloride ion.

Uniqueness

Magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide is unique due to the specific combination of magnesium, bromide, and the organic ligand, which can result in distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11O3.BrH.Mg/c1-11-9-5-3-2-4-8(9)10-12-6-7-13-10;;/h3-5,10H,6-7H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAOXUZFUIOOSM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=[C-]C=C1)C2OCCO2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrMgO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.